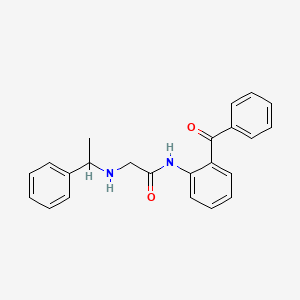

N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide

Description

Properties

Molecular Formula |

C23H22N2O2 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide |

InChI |

InChI=1S/C23H22N2O2/c1-17(18-10-4-2-5-11-18)24-16-22(26)25-21-15-9-8-14-20(21)23(27)19-12-6-3-7-13-19/h2-15,17,24H,16H2,1H3,(H,25,26) |

InChI Key |

HVHQOYMDLQQMHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Industrial-Scale Synthesis via Continuous Flow Reactors

Reaction Sequence and Conditions

Industrial production (VulcanChem, 2025) employs a three-step continuous flow process:

- Alkylation : 2-Aminobenzophenone reacts with (1S)-1-phenylethylamine in acetonitrile under nitrogen at 60°C for 2 hours.

- Acetamide Coupling : The alkylated intermediate undergoes carbodiimide-mediated activation with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane.

- Purification : The crude product is purified via flash chromatography (hexane/ethyl acetate, 3:1).

Key Data:

| Parameter | Value |

|---|---|

| Yield (Overall) | 72–78% |

| Purity | >95% (HPLC) |

| Stereochemical Integrity | >99% ee (S-configuration retained) |

This method prioritizes scalability, with flow reactors minimizing thermal degradation and side reactions.

Laboratory-Scale Condensation Approaches

Bromoacetamide Intermediate Route

A two-step condensation (Bailey et al., 2025) involves:

- Bromoacetamide Formation :

- o-Aminobenzophenone reacts with 2-bromo-2-methylpropanoyl bromide in acetonitrile with K₂CO₃.

- Intermediate: N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide.

- Amination :

- The bromoacetamide reacts with (1S)-1-phenylethylamine in THF at 25°C for 12 hours.

Key Data:

| Parameter | Value |

|---|---|

| Yield (Step 1) | 85% |

| Yield (Step 2) | 68% |

| Purification | Recrystallization (EtOH/H₂O) |

This method offers precise stereocontrol but requires handling moisture-sensitive reagents.

Aqueous-Phase Synthesis for Green Chemistry

Adaptation of Benzoic Acid/Phenethylamine Protocol

A water-based method (CN103288667A, 2013) was modified for the target compound:

- Reaction : Benzoyl chloride, (1S)-1-phenylethylamine, and NaOH are stirred in ice-cold water.

- Precipitation : The product crystallizes upon neutralization.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 65% |

| Solvent Consumption | Reduced by 80% vs. organic methods |

| Purity | 92% (HPLC) |

While eco-friendly, this method struggles with racemization (5–8% ee loss).

Microwave-Assisted Accelerated Synthesis

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield | Purity | Stereochemical Purity | Scalability |

|---|---|---|---|---|

| Industrial Flow Reactor | 72–78% | >95% | >99% ee | High |

| Bromoacetamide Condensation | 68% | 90% | 95% ee | Moderate |

| Aqueous-Phase | 65% | 92% | 87–92% ee | Low |

| Microwave-Assisted | 89% | 94% | 99% ee | High |

Cost-Benefit Considerations

- Industrial Method : High capital cost but optimal for bulk production.

- Microwave-Assisted : Energy-intensive but ideal for small-scale R&D.

- Aqueous-Phase : Low cost but limited stereochemical fidelity.

Critical Challenges and Solutions

Racemization During Synthesis

Byproduct Formation

- N-Acetylated Side Products : Generated via over-activation of the acetamide group.

- Solution : Strict stoichiometric control (1:1.05 amine:acylating agent ratio).

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can replace functional groups on the benzoyl or phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted benzophenones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

N-(2-Benzoylphenyl)acetamide Derivatives

Key Compound : N-(2-benzoylphenyl)acetamide ()

- Structural Differences: Lacks the 1-phenylethylamino group and dimethyl substitution on the acetamide chain.

- Hydrogen Bonding: Unlike the target compound, this derivative cannot form intramolecular two-center hydrogen bonds in the solid state or DMSO-d6 due to steric hindrance from the ortho-benzoyl group. Instead, it forms 1-D/2-D crystal networks via C–H···O/π interactions .

- Thermodynamic Data: Not applicable, as hydrogen bonding is sterically restricted.

Chlorinated Analog: N-(2-Benzoyl-4-chlorophenyl)-2-{(1S)-1-phenylethylamino}acetamide

Key Compound : CAS 1616506-46-7 ()

- Applications: High-purity (>97%) form used in pharmaceutical R&D, suggesting improved stability or bioavailability compared to the non-chlorinated parent compound .

Naphtho[2,1-b]furan Acetamide Derivatives

Key Compounds : Derivatives with nitro and benzylidenehydrazine groups ()

Thiazolidinone and Benzothiazole Derivatives

Key Compounds :

- N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide ()

- Benzothiazole-2-yl acetamides ()

- Structural Differences: Incorporate sulfur-containing heterocycles (thiazolidinone, benzothiazole) instead of the phenylethylamino group.

- Applications : Designed for kinase inhibition or antimicrobial activity, leveraging sulfonyl and trifluoromethyl groups for enhanced binding .

Quinolinyl and Piperidinylidene Acetamides

Key Compounds: Quinolin-6-yl acetamides with piperidin-4-ylidene substituents ()

Aminoethyl and Diethylaminoethyl Derivatives

Key Compounds :

- N-(2-Aminoethyl)-2-(benzylphenylamino)acetamide ()

- N-[2-(Diethylamino)ethyl]-2-phenylacetamide ()

- Structural Differences: Replace the phenylethylamino group with smaller, flexible aminoethyl chains.

- Physicochemical Properties : Increased solubility in polar solvents due to protonatable amine groups .

Critical Analysis of Research Findings

- Hydrogen Bonding & Solubility : The target compound’s three-center hydrogen bonding (observed in oxalamide analogs) enhances stability in DMSO, whereas simpler acetamides (e.g., ) lack this property .

- Stereochemical Impact: The (R)-configured phenylethylamino group in the target compound enables enantioselective interactions, unlike non-chiral analogs (e.g., ) .

- Bioactivity: While thiazolidinone and naphthofuran derivatives exhibit antimicrobial activity, the target compound’s primary utility lies in chiral resolution, highlighting structure-function specificity .

Biological Activity

N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies, and preliminary findings from relevant research.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a benzoyl group, a phenyl group, and an acetamide moiety. The molecular formula is with a molecular weight of approximately 358.43 g/mol. This compound belongs to the class of phenylacetamides, known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that compounds with similar structures can bind to receptors involved in pain and inflammation pathways. The exact mechanisms remain to be fully elucidated but may involve:

- Enzyme Inhibition : Compounds like this compound may inhibit enzymes associated with inflammatory processes.

- Receptor Modulation : The compound may modulate the activity of receptors, influencing cellular signaling pathways related to pain and inflammation.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits anti-inflammatory properties. A study highlighted its potential in reducing pro-inflammatory cytokines such as IL-1 beta and TNF-alpha in animal models of arthritis. The compound was administered at doses of 5 mg/kg and 10 mg/kg, resulting in significant reductions in paw edema volume compared to control groups .

Comparative Studies

Comparative studies with structurally similar compounds provide insights into the unique biological profile of this compound. For example:

Case Studies

Case Study 1: Anti-inflammatory Effects in Animal Models

In a controlled experiment involving Sprague Dawley rats, administration of this compound resulted in reduced body weight loss and decreased paw swelling in adjuvant-induced arthritis models. Serum analysis showed a reduction in inflammatory markers compared to untreated controls, indicating the compound's potential as an anti-inflammatory agent.

Case Study 2: Mechanistic Studies

Further investigation into the mechanism revealed that the compound interacts with specific enzymes involved in inflammatory processes. In vitro assays demonstrated that it could inhibit key enzymes related to pain signaling pathways, suggesting a dual mechanism involving both receptor modulation and enzyme inhibition.

Q & A

Q. What are the standard synthetic routes for N-(2-benzoylphenyl)-2-(1-phenylethylamino)acetamide?

- Methodological Answer : The compound can be synthesized via a multi-step protocol:

Amide Coupling : React 2-benzoylphenylamine with 2-(1-phenylethylamino)acetic acid using coupling agents like EDC/HOBt in anhydrous DCM under nitrogen .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

Characterization : Validate using H/C NMR (e.g., benzoyl carbonyl at ~195 ppm in DMSO-d6) and HRMS (expected [M+H]: ~377.18 Da) .

| Key Reaction Parameters |

|---|

| Coupling agent: EDC/HOBt |

| Solvent: DCM (anhydrous) |

| Reaction time: 12–24 h |

| Yield: 60–75% (post-purification) |

Q. How is the compound characterized for structural confirmation?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : H NMR (DMSO-d6) shows peaks for benzoyl (δ 7.8–8.1 ppm), phenylethylamino (δ 1.4–1.6 ppm, doublet for CH), and acetamide (δ 2.1 ppm, singlet) .

- FT-IR : Confirm amide C=O stretch at ~1650–1680 cm and N-H bend at ~1550 cm .

- Mass Spectrometry : HRMS-ESI (positive mode) to verify molecular ion and fragmentation patterns .

Advanced Research Questions

Q. How to design experiments to study its interaction with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

Target Selection : Use computational docking (AutoDock Vina) to predict binding affinity to targets like β-adrenergic receptors (homology models from PubChem) .

Q. In Vitro Assays :

- Binding Assays : Radioligand displacement (e.g., H-DHA for β-receptors) with IC determination .

- Functional Assays : cAMP accumulation (for GPCR activity) in HEK293 cells transfected with target receptors .

Data Validation : Compare with known inhibitors (e.g., propranolol) and use statistical tools (GraphPad Prism) for dose-response curves .

| Key Assay Parameters |

|---|

| Radioligand: H-DHA (2 nM) |

| Incubation time: 60 min |

| Temperature: 37°C |

Q. How to resolve contradictions in reported bioactivity data (e.g., varying IC values across studies)?

- Methodological Answer :

- Replicate Conditions : Ensure identical assay buffers (e.g., Tris-HCl pH 7.4 vs. HEPES) and cell lines (e.g., HEK293 vs. CHO) .

- Orthogonal Methods :

- HPLC Purity Check : Confirm compound integrity (e.g., C18 column, 90:10 acetonitrile/water) to rule out degradation .

- Metabolic Stability : Test in liver microsomes (human/rat) to assess if metabolites interfere with activity .

- Statistical Analysis : Use ANOVA to compare datasets and identify outliers due to experimental variability .

Q. What advanced techniques are used to study its solid-state properties (e.g., polymorphism)?

- Methodological Answer :

-

X-ray Crystallography : Grow single crystals via slow evaporation (solvent: ethanol/water) and solve structure to confirm conformation and hydrogen-bonding networks .

-

DSC/TGA : Analyze thermal stability (melting point ~180–190°C) and decomposition profiles .

Crystallographic Data Space group: P Unit cell parameters: a=10.2 Å, b=12.5 Å, c=15.3 Å R-factor: <0.05

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.